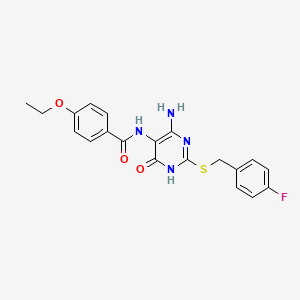

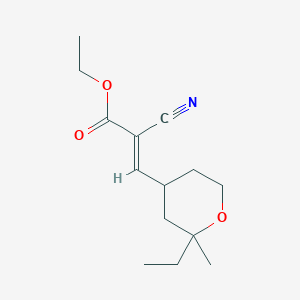

![molecular formula C19H23N3O3S B2990969 N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide CAS No. 294885-65-7](/img/structure/B2990969.png)

N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide” is a chemical compound. It is a derivative of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .

Synthesis Analysis

The synthesis of N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide and its derivatives involves the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis

The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide and its derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .科学的研究の応用

Antimicrobial Activity

The compound has shown significant antibacterial and antifungal activity, comparable to standard treatments . This suggests its potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.

Molecular Docking Studies

Molecular docking studies have been conducted using the crystal structure of oxidoreductase enzymes. These studies help in understanding the interaction of the compound with bacterial proteins, which is crucial for designing inhibitors that can block bacterial metabolism .

Anticancer Potential

Coumarins, which are structurally related to this compound, have been reported to exhibit anticancer properties. The inclusion of a piperazine moiety, as seen in this compound, could potentially enhance these properties, making it a candidate for anticancer drug development .

Anti-HIV Activity

Similar compounds have been studied for their potential anti-HIV activity. The structural features of “N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide” could be explored to develop new therapeutic agents against HIV .

Anticoagulant Properties

The related coumarin compounds have been known to possess anticoagulant effects. Research into the piperazine derivatives could lead to the development of new anticoagulant drugs, which are essential for preventing blood clots .

Antioxidant and Anti-inflammatory Activity

Compounds with similar structures have shown antioxidant and anti-inflammatory activities. This compound could be investigated further to assess its efficacy in treating oxidative stress and inflammation-related conditions .

Role in Drug Discovery

The compound’s structure, featuring a benzylpiperazine moiety, has drawn attention in drug discovery due to its potential to improve bioactivity. It could serve as a scaffold for the development of drugs with enhanced pharmacological profiles .

Human Carbonic Anhydrase Inhibitor

It has been designed as an effective inhibitor of human carbonic anhydrase, which is involved in various physiological processes. The compound could be used to develop selective inhibitors for different isoforms of this enzyme, which is relevant in conditions like glaucoma, epilepsy, and cancer .

作用機序

特性

IUPAC Name |

N-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-16(23)20-18-7-9-19(10-8-18)26(24,25)22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYRIUKFVOLMJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

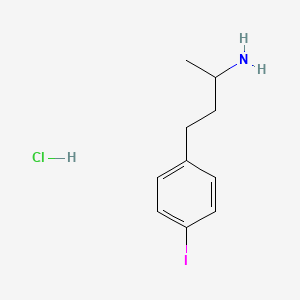

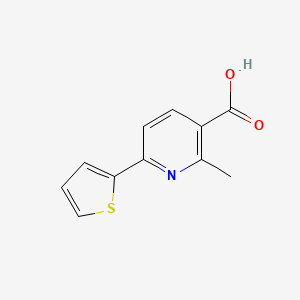

![2-Chloro-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2990886.png)

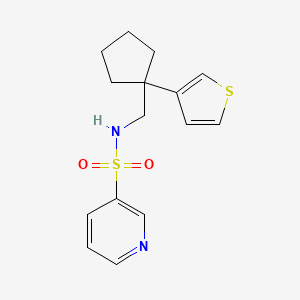

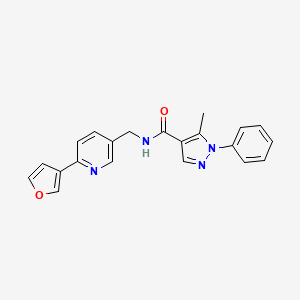

![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]but-2-ynamide](/img/structure/B2990888.png)

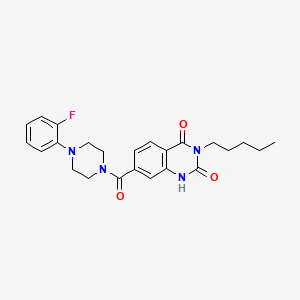

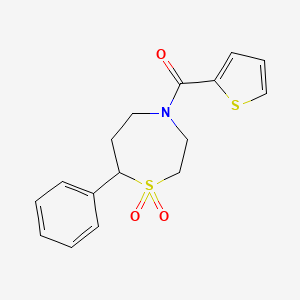

![Piperidin-1-yl-[4-(2-pyrazol-1-ylethyl)morpholin-2-yl]methanone](/img/structure/B2990891.png)

![dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate](/img/structure/B2990900.png)

![3-[(2-Amino-4,5-dimethoxybenzoyl)amino]propanoic acid;hydrochloride](/img/structure/B2990901.png)

![(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B2990904.png)